

Validating TVB-3664 Target Engagement In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: TVB-3664

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **TVB-3664**, a potent and selective fatty acid synthase (FASN) inhibitor, with alternative FASN inhibitors for validating target engagement in vivo. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.

Introduction to FASN Inhibition and TVB-3664

Fatty acid synthase is a critical enzyme in de novo lipogenesis, the process of synthesizing fatty acids. In many cancer types, FASN is overexpressed and contributes to tumor cell proliferation, survival, and resistance to therapy. **TVB-3664** is a potent, selective, and orally bioavailable small molecule inhibitor of FASN.^{[1][2][3]} It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for lung, ovarian, prostate, pancreatic, and colorectal cancer.^{[1][2][4]} The mechanism of action of **TVB-3664** involves the inhibition of palmitate synthesis, leading to the disruption of tubulin palmitoylation, disorganized microtubule structure, and modulation of oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.^{[1][4]}

Comparison of FASN Inhibitors

For a comprehensive evaluation of **TVB-3664**'s performance, it is essential to compare it with other FASN inhibitors that have been investigated preclinically and clinically. The following table

summarizes the key characteristics and reported in vivo efficacy of **TVB-3664** and its alternatives.

Inhibitor	Target	Type	IC50 (FASN)	In Vivo Model	Dosage	Key In Vivo Findings	Citation
TVB-3664	FASN	Reversible, Selective	Human: 18 nM, Mouse: 12 nM	Colorectal Cancer PDX	3-6 mg/kg, oral, daily	30-51.5% reduction in tumor weight.	[2][3]
TVB-2640 (Denifantat)	FASN	Reversible, Selective	~50 nM (EC50)	Advanced Solid Tumors (Human)	100 mg/m ² , oral, daily	Disease control rate of 42% (monotherapy).	[5][6][7]
Cerulein	FASN	Irreversible, Non-selective	-	Colon Cancer Liver Metastasis	30 mg/kg, i.p., every 3 days	Significant decrease in serum triglycerides.	[4][8]
C75	FASN	Irreversible, Synthetic	35 µM (clonogenic)	DSS-induced Colitis	5 mg/kg, i.p., daily	Reduced body weight loss and colon damage.	[3][9]
Orlistat	FASN (Thioesterase domain)	Irreversible, Repurposed	-	PC-3 Prostate Tumor Xenograft	240 mg/kg/day	Inhibition of tumor growth.	[10][11]
Platensimycin (PTM)	FASN	Selective	0.1 µM (EC50)	Diet-induced NAFLD	10-50 mg/kg	Reduced lipid accumulation	[12]

tion in
the liver.

Inhibits
de novo
palmitate
synthesis
in cells. [13][14]

GSK219
4069

FASN (β -
ketoacyl
reductas
e)

Potent,
Selective

7.7 nM

-

-

Experimental Protocols for In Vivo Target Engagement

Validating that a FASN inhibitor is engaging its target in a living organism is crucial for interpreting efficacy studies. Below are detailed protocols for key experimental methods to assess the in vivo target engagement of **TVB-3664** and other FASN inhibitors.

Pharmacodynamic (PD) Biomarker Analysis: Lipidomics of Plasma and Tumor Tissue

This method directly measures the biochemical consequence of FASN inhibition – a reduction in the product of the enzymatic reaction, palmitate, and other downstream lipids.

Objective: To quantify changes in the lipid profile, particularly fatty acids, in plasma and tumor tissue following treatment with a FASN inhibitor.

Methodology:

- Sample Collection:
 - Collect blood from animals at specified time points post-treatment into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
 - Excise tumor tissue, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
- Lipid Extraction (Folch Method):
 - Homogenize ~50 mg of frozen tumor tissue or use 50 μ L of plasma.

- Add 2:1 (v/v) chloroform:methanol to the sample.
- Vortex thoroughly and incubate on ice for 30 minutes.
- Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 1000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen gas.
- Sample Preparation for GC-MS:
 - Resuspend the dried lipid extract in a known volume of methanol/toluene.
 - Add an internal standard (e.g., C17:0 fatty acid) for quantification.
 - Derivatize the fatty acids to fatty acid methyl esters (FAMES) by adding acetyl chloride in methanol and incubating at 100°C for 1 hour.
 - Extract the FAMES with hexane.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Inject the hexane extract containing FAMES into the GC-MS system.
 - Use a suitable capillary column (e.g., DB-225) to separate the FAMES based on their chain length and saturation.
 - The mass spectrometer will detect and quantify the individual FAMES.
 - Normalize the abundance of each fatty acid to the internal standard.

Data Analysis: Compare the levels of palmitate (C16:0) and other fatty acids in the treated group to the vehicle control group. A significant decrease in palmitate levels indicates target engagement.

Western Blot Analysis of Downstream Signaling Pathways

FASN inhibition is known to impact key oncogenic signaling pathways. This method assesses the phosphorylation status of key proteins in these pathways.

Objective: To determine the effect of FASN inhibition on the activation of Akt, ERK, and AMPK signaling pathways in tumor tissue.

Methodology:

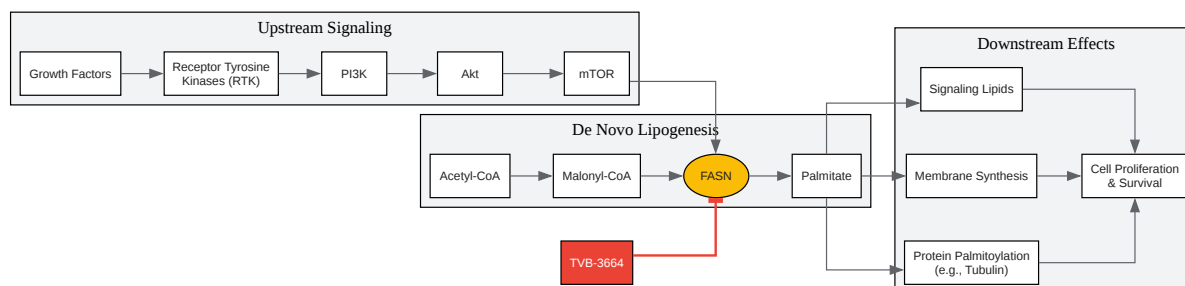
- Protein Extraction:
 - Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.
 - Collect the supernatant containing the total protein lysate.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
 - Separate proteins by size on a 10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane overnight at 4°C with primary antibodies specific for:
 - Phospho-Akt (Ser473)

- Total Akt
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- Phospho-AMPK α (Thr172)
- Total AMPK α
- A loading control (e.g., β -actin or GAPDH)
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the chemiluminescent signal using a digital imaging system.
 - Quantify the band intensities using image analysis software.
 - Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Data Analysis: Compare the ratios of phosphorylated to total proteins in the treated versus vehicle control groups. A decrease in pAkt and pERK levels and an increase in pAMPK levels can indicate FASN target engagement.[4]

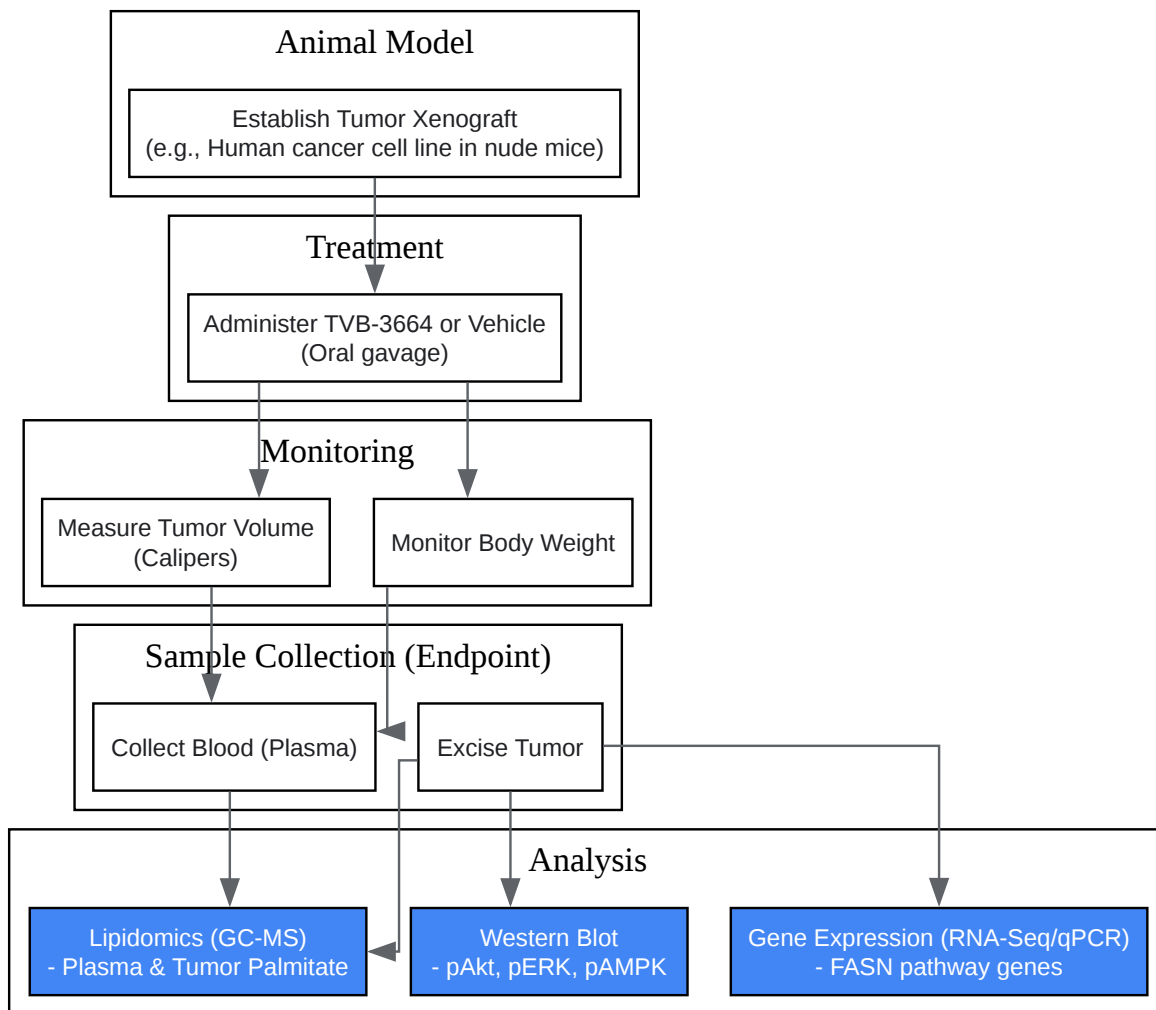
Visualizing the Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.



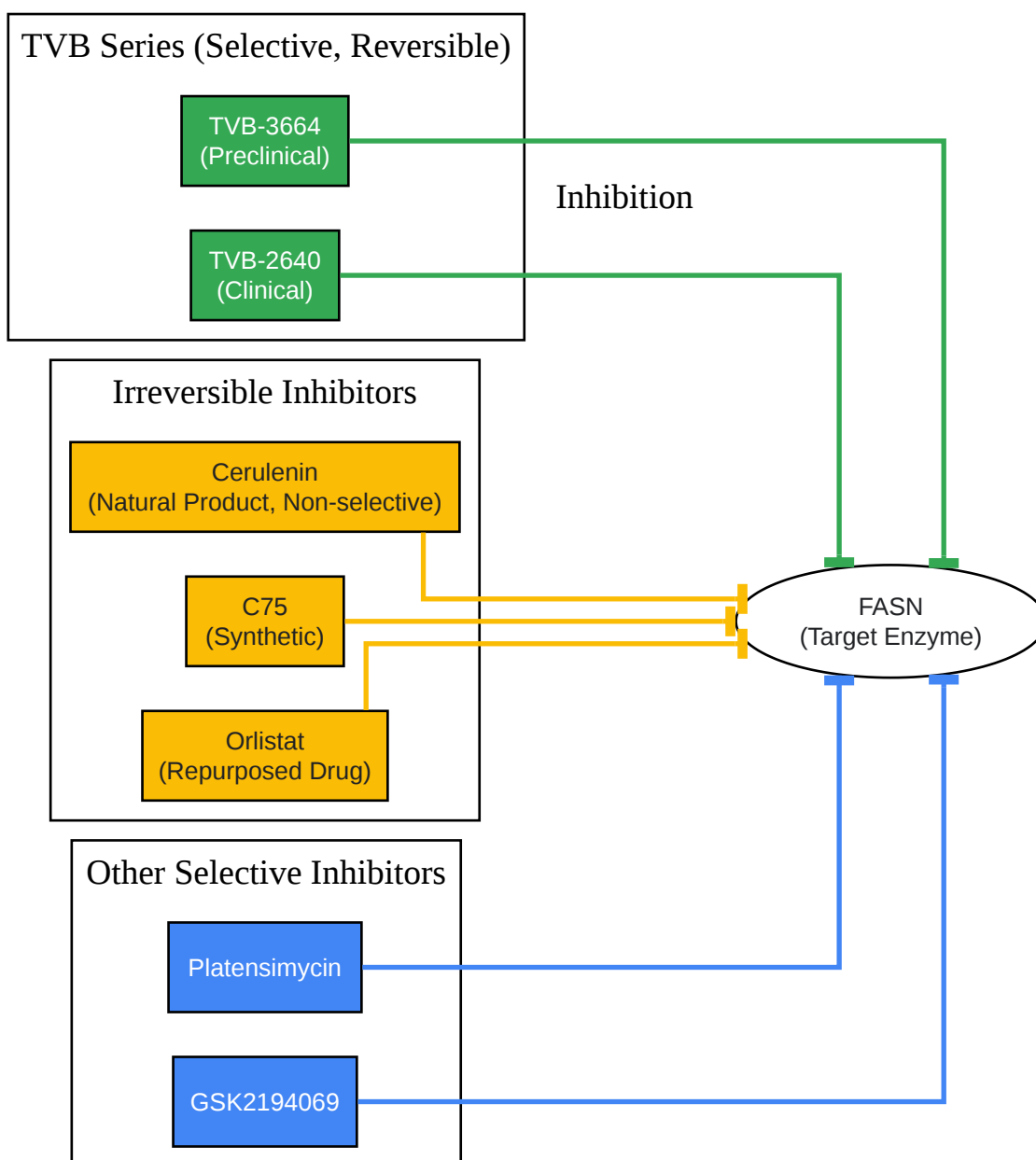
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Caption: FASN signaling pathway and point of inhibition by **TVB-3664**.



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Caption: Experimental workflow for in vivo target engagement validation.



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Caption: Logical relationship of **TVB-3664** to alternative FASN inhibitors.

Conclusion

Validating the in vivo target engagement of FASN inhibitors is a critical step in their preclinical development. **TVB-3664** stands out as a potent and selective FASN inhibitor with promising anti-tumor activity. This guide provides a framework for comparing **TVB-3664** to other FASN

inhibitors and offers detailed protocols for robustly assessing its target engagement in vivo. By employing a multi-faceted approach that includes pharmacodynamic biomarker analysis of lipids and signaling proteins, researchers can confidently establish a link between FASN inhibition and therapeutic efficacy, thereby accelerating the translation of this promising therapeutic strategy to the clinic.

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